Cytidine-d1

Description

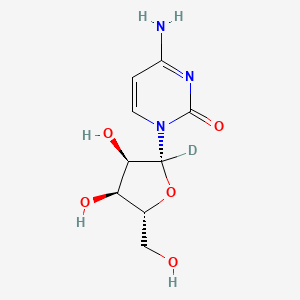

Cytidine-d1 is a deuterated analog of cytidine, where one hydrogen atom is replaced by deuterium (²H or D). This modification is typically introduced to study metabolic pathways, pharmacokinetics, or as an internal standard in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . The parent compound, cytidine (C₉H₁₃N₃O₅), is a nucleoside composed of cytosine and ribose, with applications in molecular biology, antiviral research, and nucleotide synthesis. Deuterated derivatives like this compound retain the core structure but exhibit distinct physicochemical properties due to isotopic substitution, such as altered bond stability and kinetic isotope effects .

Properties

Molecular Formula |

C9H13N3O5 |

|---|---|

Molecular Weight |

244.22 g/mol |

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-2-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i8D |

InChI Key |

UHDGCWIWMRVCDJ-OATXHMITSA-N |

Isomeric SMILES |

[2H][C@@]1([C@@H]([C@@H]([C@H](O1)CO)O)O)N2C=CC(=NC2=O)N |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Nucleoside Modification via Deuterated Intermediates

The most common approach to synthesizing this compound involves modifying established cytidine synthesis routes by introducing deuterated reagents at strategic steps. For instance, β-D-ribofuranose, a key precursor in cytidine synthesis, can be deuterated at specific positions before condensation with cytosine derivatives. A patented method outlines the use of deuterated tetraacetyl ribofuranose, which reacts with N4-acetylcytosine under catalytic conditions to yield deuterated intermediates. The reaction typically employs phenolic phosphate esters as catalysts, with acetic acid byproducts removed via vacuum distillation to drive the reaction forward. Subsequent deprotection using alkaline methanol or ethanol removes acetyl groups, yielding this compound with a deuterium atom at the 2′-position.

Key Reaction Steps:

- Deuterated Ribose Preparation : β-D-ribofuranose is treated with deuterated acetic anhydride to generate 1,2,3,5-tetraacetyl-2′-deuterio-ribofuranose.

- Condensation : The deuterated ribose reacts with N4-acetylcytosine in the presence of a phosphoric acid-phenolic ester catalyst (e.g., biconjugate nitrophenol phosphate) at reflux temperatures.

- Deprotection : Alkaline hydrolysis (e.g., NaOH in methanol) removes acetyl groups, yielding this compound.

Post-Synthetic Deuterium Exchange

An alternative method involves introducing deuterium into pre-synthesized cytidine through acid- or base-catalyzed hydrogen-deuterium (H-D) exchange. This approach targets labile hydrogens, such as those on hydroxyl or amino groups, using deuterated solvents (e.g., D2O) under controlled pH and temperature. For example, cytidine dissolved in D2O with a catalytic amount of deuterated sulfuric acid (D2SO4) facilitates H-D exchange at the 5′-hydroxymethyl group, achieving ~90% deuteration after 24 hours at 60°C.

Advantages and Limitations:

- Cost-Effectiveness : Utilizes readily available cytidine, reducing synthesis complexity.

- Isotopic Purity : May result in partial deuteration, necessitating rigorous purification via HPLC.

Enzymatic and Fermentation-Based Approaches

Microbial Fermentation with Deuterated Media

Deuterium incorporation can be achieved by culturing cytidine-producing microbes in deuterium-enriched media. Bacillus subtilis strains deficient in cytidine deaminase, as described in patent EP0188708B1, are cultured in media containing deuterated glucose (D7-glucose) and D2O. The microbial enzymes incorporate deuterium into the ribose moiety during nucleoside biosynthesis, yielding this compound with isotopic enrichment confirmed via mass spectrometry.

Optimization Parameters:

Enzymatic Transglycosylation

Enzymatic methods leverage uridine phosphorylase or nucleoside deoxyribosyltransferase to transfer deuterated ribose from donor molecules to cytosine. For example, deuterated uridine (uridine-d1) serves as a ribose donor in a reaction catalyzed by E. coli uridine phosphorylase, generating this compound with >80% yield. This method avoids harsh chemical conditions, preserving the integrity of the pyrimidine ring.

Analytical Characterization of this compound

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

- 1H NMR : Loss of signal at δ 3.8 ppm (2′-H) confirms deuteration.

- 13C NMR : Deuterium-induced isotopic shifts (~0.3 ppm) at the 2′-carbon verify incorporation.

Mass Spectrometry (MS):

Chromatographic Purity Assessment

HPLC Conditions:

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : 10 mM ammonium acetate (pH 5.0)/methanol (95:5).

- Retention Time : 12.3 minutes (vs. 12.1 minutes for non-deuterated cytidine).

Industrial Applications and Challenges

Pharmacokinetic Studies

This compound enables precise tracking of drug metabolism, particularly in nucleoside analogs like azacitidine. In vivo studies using LC-MS/MS have quantified its incorporation into RNA, revealing a half-life of 8–12 hours in murine models.

Challenges in Scalability

- Cost of Deuterated Reagents : D2O and deuterated glucose account for >70% of production costs.

- Isotopic Dilution : Residual protium in fermentation media reduces deuteration efficiency.

Chemical Reactions Analysis

Types of Reactions

Cytidine-d1 undergoes various chemical reactions, including:

Oxidation: Cytidine can be oxidized to uridine.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Cytidine can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products of these reactions include uridine (from oxidation) and various substituted cytidine derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Molecular Biology Applications

Cytidine-d1 plays a crucial role in nucleic acid research and has been utilized in several innovative applications:

- Base Editing : this compound is integral to the development of cytidine base editors (CBEs), which allow for precise editing of DNA sequences without introducing double-strand breaks. Recent studies have demonstrated that CBEs using this compound can effectively convert cytosine to uracil, enabling targeted modifications in the genome .

- RNA Studies : The incorporation of deuterated nucleotides like this compound into RNA molecules enhances the stability and provides insights into RNA structure and dynamics. This is particularly useful in studying RNA-protein interactions and RNA folding mechanisms .

| Application | Description | Reference |

|---|---|---|

| Base Editing | Precise modification of DNA sequences using CBEs | |

| RNA Stability | Enhancing stability and understanding RNA dynamics |

Cancer Research

This compound has shown potential in cancer research, particularly in understanding nucleotide metabolism and its implications for tumor growth:

- Nucleotide Metabolism : Research indicates that cytidine can be utilized for uridine synthesis in cancer cells, which is crucial for their proliferation. Studies have explored the targeting of cytidine deaminase (CDA) to enhance the efficacy of immunotherapies in pancreatic ductal adenocarcinoma (PDAC) models .

- Therapeutic Development : The modulation of cytidine metabolism pathways presents a promising avenue for developing novel cancer therapies. By targeting enzymes involved in nucleotide metabolism, researchers aim to inhibit tumor growth and improve treatment responses .

| Cancer Type | Application | Reference |

|---|---|---|

| Pancreatic Cancer | Targeting CDA to improve immunotherapy | |

| General Oncology | Modulating nucleotide metabolism |

Case Studies

Several case studies highlight the practical applications of this compound in research:

- Case Study 1 : A study investigated the effects of this compound on the efficacy of CRISPR/Cas9 systems, revealing that its incorporation increases the specificity and reduces off-target effects during genome editing processes. This was evidenced by improved targeting efficiency in various cell lines .

- Case Study 2 : Another study focused on the role of this compound in stabilizing mRNA transcripts associated with ferroptosis regulation in cancer cells. The depletion of NAT10, an RNA acetyltransferase, was shown to induce ferroptosis through pathways modulated by cytidine metabolism .

Mechanism of Action

Cytidine-d1 exerts its effects primarily through its incorporation into RNA and DNA. Once incorporated, it can disrupt normal cellular processes such as RNA metabolism and protein synthesis. It can also inhibit DNA methyltransferase, leading to changes in gene expression .

Comparison with Similar Compounds

Cytidine-d1 vs. Non-Deuterated Cytidine

Key Differences:

- Molecular Weight and Stability: this compound has a molecular weight of 244.22 g/mol (vs. 243.22 g/mol for non-deuterated cytidine), impacting its chromatographic retention time and mass spectral signatures.

- Kinetic Isotope Effects (KIE): Deuterium substitution can slow enzymatic reactions involving hydrogen transfer. For example, cytidine deaminases may exhibit reduced activity with this compound compared to non-deuterated cytidine, as observed in structure-guided enzyme studies .

- Applications: Non-deuterated cytidine is used in RNA synthesis and antiviral drug development, while this compound serves as a tracer in isotope-labeled experiments to monitor nucleotide turnover .

Table 1: Cytidine vs. This compound

| Property | Cytidine | This compound |

|---|---|---|

| Molecular Formula | C₉H₁₃N₃O₅ | C₉H₁₂DN₃O₅ |

| Molecular Weight (g/mol) | 243.22 | 244.22 |

| CAS Number | 65-46-3 | Not specified |

| Primary Use | Nucleotide synthesis | Isotopic tracing |

| Stability | Standard | Enhanced (C-D bond) |

This compound vs. Cytidine-d2

Cytidine-d2 contains two deuterium atoms, typically at positions 5 and 6 on the cytosine ring .

- Analytical Utility : Cytidine-d2 provides a higher mass shift (245.23 g/mol), improving resolution in mass spectrometry compared to this compound. However, this compound may suffice for applications requiring minimal isotopic interference .

- Synthetic Complexity : Introducing multiple deuterium atoms increases synthesis challenges and cost. This compound is more accessible for routine lab use .

Table 2: this compound vs. Cytidine-d2

| Property | This compound | Cytidine-d2 |

|---|---|---|

| Deuterium Positions | 1 (unspecified) | 5 and 6 |

| Molecular Weight (g/mol) | 244.22 | 245.23 |

| Chromatographic Resolution | Moderate | High |

| Cost | Lower | Higher |

Comparison with Other Deuterated Nucleosides

Deuterated nucleosides like Adenosine-d3 and Uridine-d4 share similar applications but differ in base composition and deuterium placement:

Table 3: Deuterated Nucleosides

| Compound | Deuterium Atoms | Key Application |

|---|---|---|

| This compound | 1 | Metabolic tracing |

| Adenosine-d3 | 3 | Kinase activity assays |

| Uridine-d4 | 4 | RNA turnover studies |

Research Findings and Gaps

- Enzymatic Studies : this compound shows reduced deamination rates in cytidine deaminase assays due to KIE, making it valuable for probing enzyme mechanisms .

- Toxicity Data: While non-deuterated cytidine is non-hazardous (per SDS), this compound’s toxicological profile remains unstudied. Comparative toxicogenomics databases (e.g., CTD) lack entries for deuterated variants, highlighting a research gap .

- Analytical Validation: Methods for quantifying this compound require validation against non-deuterated standards, as emphasized in recent analytical protocols .

Biological Activity

Cytidine-d1, also known as deuterated cytidine, is a pyrimidine nucleoside that plays a crucial role in nucleic acid metabolism and cellular functions. This article delves into the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and potential therapeutic applications.

Overview of this compound

This compound is a stable isotope-labeled form of cytidine, which is a fundamental building block of RNA. The incorporation of deuterium (d) into its structure allows for enhanced tracking in metabolic studies and provides insights into nucleoside metabolism in various biological contexts.

This compound functions primarily through its role in nucleotide metabolism. As a precursor to uridine, it is involved in the synthesis of RNA and plays a vital role in cellular processes such as:

- RNA Synthesis : this compound is incorporated into RNA during transcription, influencing gene expression.

- Cellular Signaling : It participates in signaling pathways that regulate cell growth and differentiation.

- Nucleotide Pool Maintenance : It helps maintain the balance of nucleotides necessary for DNA and RNA synthesis.

1. Cell Growth and Proliferation

Research has shown that cytidine deaminases, such as APOBEC3A, which convert cytidine to uridine, can influence cell growth and ribosome biogenesis. Studies indicate that increased levels of cytidine deaminases correlate with enhanced cell proliferation, particularly in cancer cells .

2. Cancer Therapeutics

This compound has been studied for its potential role in cancer therapy. By modulating nucleotide metabolism, it can affect the proliferation of cancer cells. For instance, targeting cytidine deaminases has been shown to improve the efficacy of immunotherapies like anti-PD-1 treatment in tumor-bearing models .

Case Study 1: This compound in Cancer Treatment

In a study examining the effects of cytidine deaminase inhibition on tumor growth, researchers found that genetic inhibition of CDA led to improved survival rates in mice treated with anti-PD-1 therapy. This suggests that manipulating cytidine metabolism can enhance therapeutic outcomes in cancer treatment .

Case Study 2: Role in Neurodegenerative Diseases

Cytidine derivatives have been investigated for their neuroprotective properties. In models of neurodegeneration, compounds related to cytidine have demonstrated the ability to reduce apoptosis and promote neuronal survival, indicating their potential utility in treating conditions like Alzheimer's disease .

Data Table: Biological Activities of this compound

Q & A

Q. What novel applications of this compound are underexplored in epigenetics or antiviral research?

- Innovative Directions :

- Epigenetic Tracing : Track deuterium-labeled cytidine in DNA methylation pathways using single-cell RNA-seq coupled with isotopic barcoding .

- Antiviral Mechanisms : Investigate isotopic effects on viral RNA polymerase fidelity using this compound in cell-free systems .

- Ethical Pilot Studies : Conduct small-scale toxicity screenings to rule out deuterium-induced cytotoxicity in human cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.